N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide
Description
N-(2,4-dioxo-1,3-diazaspiro[45]decan-8-yl)-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is a complex organic compound known for its unique spirocyclic structure This compound features a spiro[45]decane core, which is a bicyclic system where two rings share a single atom
Properties
IUPAC Name |
N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-8(2)13-17-9(3)11(24-13)12(21)18-10-4-6-16(7-5-10)14(22)19-15(23)20-16/h8,10H,4-7H2,1-3H3,(H,18,21)(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFDJBYOHNBNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)C(=O)NC2CCC3(CC2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring is often introduced via a cyclization reaction involving an α-haloketone and an amide or nitrile. This step may require the use of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Functionalization: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the oxazole derivative with an appropriate amine under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Alcohol derivatives of the spirocyclic core.
Substitution: Halogenated or nitrated oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound’s spirocyclic structure is of interest for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is explored for its potential therapeutic effects. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic core and oxazole ring can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Shares the spirocyclic core but lacks the oxazole ring.
4-Methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide: Contains the oxazole ring but lacks the spirocyclic core.
N-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-8-yl)acetamide: Similar spirocyclic structure with a different functional group.
Uniqueness
N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is unique due to the combination of its spirocyclic core and oxazole ring, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
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